molecular formula C13H17ClN2O B3125667 2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride CAS No. 328233-38-1

2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride

Cat. No. B3125667
CAS RN: 328233-38-1
M. Wt: 252.74 g/mol
InChI Key: FVMNPDXVKDKZCK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of piperidone . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The structure of similar compounds was confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Chemical Reactions Analysis

In the synthesis of similar compounds, various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines have gained popularity in drug discovery programs as they explore new areas of three-dimensional chemical space. A review by Griggs, Tape, and Clarke (2018) focuses on the methodology used for constructing spiropiperidines, highlighting the synthesis strategies and their application in drug discovery projects, though 2-spiropiperidines, similar to the core structure of 2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, are more often synthesized en route to natural products due to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).

Piperidine Derivatives and Neurological Applications

Piperidine derivatives, such as donepezil, are widely studied for their neurological applications. Donepezil, a piperidine derivative, is a reversible central acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Its pharmacokinetics and minimal drug interactions make it a significant focus of research for potential therapeutic benefits in other neurological conditions (Román & Rogers, 2004).

Pharmacological Importance of Related Compounds

The pharmacological importance of compounds related to this compound, particularly those within the piperidine and spiropiperidine categories, suggests a wide range of potential therapeutic applications. For instance, research on lurasidone (a novel benzisothiazole antipsychotic drug) and donepezil (for Alzheimer's disease) exemplifies the diverse therapeutic targets and mechanisms of action that similar compounds can have, including the treatment of psychotic and mood disorders, as well as cognitive enhancement (Pompili et al., 2018; Román & Rogers, 2004).

Safety and Hazards

The safety data sheet for a similar compound, Hydrochloric acid, indicates that it is classified as a flammable liquid (Category 2), H225. It is harmful if swallowed (H302), toxic in contact with skin or if inhaled (H311 + H331), and causes severe skin burns and eye damage (H314) .

Mechanism of Action

Target of Action

The primary targets of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” are currently unknown. This compound is structurally related to piperidine derivatives, which are known to interact with various targets in the body . .

Mode of Action

The mode of action of “2-Methylspiro[isoindoline-1,4’-piperidin]-3-one hydrochloride” is not well-documented. As a piperidine derivative, it may share some of the pharmacological properties of other compounds in this class. Piperidine derivatives are known to interact with various receptors and enzymes, leading to changes in cellular function . .

Biochemical Pathways

Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets

properties

IUPAC Name

2-methylspiro[isoindole-3,4'-piperidine]-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-15-12(16)10-4-2-3-5-11(10)13(15)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNPDXVKDKZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C13CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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